6-Chloro-2-methyl-3-(trifluoromethyl)aniline 6-Chloro-2-methyl-3-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.: 175459-13-9
VCID: VC20926511
InChI: InChI=1S/C8H7ClF3N/c1-4-5(8(10,11)12)2-3-6(9)7(4)13/h2-3H,13H2,1H3
SMILES: CC1=C(C=CC(=C1N)Cl)C(F)(F)F
Molecular Formula: C8H7ClF3N
Molecular Weight: 209.59 g/mol

6-Chloro-2-methyl-3-(trifluoromethyl)aniline

CAS No.: 175459-13-9

Cat. No.: VC20926511

Molecular Formula: C8H7ClF3N

Molecular Weight: 209.59 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-methyl-3-(trifluoromethyl)aniline - 175459-13-9

Specification

CAS No. 175459-13-9
Molecular Formula C8H7ClF3N
Molecular Weight 209.59 g/mol
IUPAC Name 6-chloro-2-methyl-3-(trifluoromethyl)aniline
Standard InChI InChI=1S/C8H7ClF3N/c1-4-5(8(10,11)12)2-3-6(9)7(4)13/h2-3H,13H2,1H3
Standard InChI Key QWSHLGVLTIQHMH-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1N)Cl)C(F)(F)F
Canonical SMILES CC1=C(C=CC(=C1N)Cl)C(F)(F)F

Introduction

Physical and Chemical Properties

6-Chloro-2-methyl-3-(trifluoromethyl)aniline possesses distinct physical and chemical properties that determine its behavior in various conditions and applications. These properties are critical for understanding its handling requirements, reactivity, and potential uses in chemical processes.

Physical Properties Data

The compound exhibits specific physical properties that are essential for its characterization and handling in laboratory and industrial settings. These properties are summarized in the following table:

PropertyValueUnit
Molecular Weight209.596g/mol
Density1.4±0.1g/cm³
Boiling Point225.5±40.0°C at 760 mmHg
Flash Point90.2±27.3°C
Exact Mass209.021912-
Polar Surface Area (PSA)26.02000-
LogP3.90-
Vapor Pressure0.1±0.4mmHg at 25°C
Index of Refraction1.501-

The relatively high logP value of 3.90 indicates that the compound is more soluble in organic solvents than in water, which is typical for halogenated aromatic compounds . This lipophilicity has implications for its behavior in biological systems and environmental fate. The boiling point of approximately 225.5°C (with a significant uncertainty range) is consistent with a moderately sized aromatic compound bearing several functional groups .

Chemical Reactivity

The chemical reactivity of 6-Chloro-2-methyl-3-(trifluoromethyl)aniline is dominated by the presence of the amino group, which typically serves as a nucleophilic center in various reactions. As with most anilines, this compound can participate in many types of reactions including:

  • Nucleophilic substitution reactions through the amino group

  • Electrophilic aromatic substitution reactions, although these may be limited by the steric and electronic effects of the existing substituents

  • Diazotization reactions to form diazonium salts, which are versatile intermediates in organic synthesis

  • Acylation and alkylation of the amino group

The presence of the trifluoromethyl group significantly affects the electronic properties of the molecule, generally reducing the nucleophilicity of the amino group compared to unsubstituted aniline. Simultaneously, the chloro and methyl substituents create a unique steric environment that can influence reaction pathways and rates.

Synthesis Methods

The synthesis of 6-Chloro-2-methyl-3-(trifluoromethyl)aniline involves specialized chemical processes that have been developed to efficiently produce this compound. Available research indicates specific synthetic routes that can be utilized for its preparation.

Synthetic Pathways

One documented synthetic approach relates to the synthesis of the closely related compound 2-methyl-3-trifluoromethylaniline, which provides insight into potential pathways for our target compound. This synthesis method uses 2-chloro-3-trifluoromethyl aniline as a starting material . The synthesis proceeds through key intermediates including 6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline and 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride .

The general synthetic route can be summarized in the following steps:

  • Transformation of 2-chloro-3-trifluoromethyl aniline to produce 6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline

  • Conversion of this intermediate to 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride

  • Final transformation to yield the target compound

Industrial Production Considerations

The documented synthesis method offers several advantages for industrial-scale production:

  • High yield production capability

  • Economically viable raw materials

  • Minimal environmental impact with by-products that are easily treated

  • Absence of toxic reagents in the synthetic process

  • No generation of toxic substances during production

Hazard TypeClassification
Acute toxicity, oralCategory 4
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2A
Specific target organ toxicity, single exposureCategory 3 (Respiratory tract irritation)

These classifications indicate that the compound poses moderate health hazards, primarily related to irritation of skin, eyes, and respiratory tract, as well as acute toxicity if ingested .

Applications and Research Context

While the search results don't provide explicit information about the specific applications of 6-Chloro-2-methyl-3-(trifluoromethyl)aniline, its structural features and chemical properties suggest several potential uses in chemical research and industry.

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